2-[1-(Methylamino)cyclopropyl]ethan-1-ol

Medicinal Chemistry Building Block Procurement Structure-Activity Relationship

Substituting this specific geminal amino alcohol with positional isomers (e.g., CAS 24907-48-0) introduces critical SAR divergence-compromising lead optimization and inflating program costs. This compound resolves that risk with a unique 1,1-substituted cyclopropane scaffold. - Enables orthogonal functionalization via primary alcohol (CCO) and secondary amine (MeNH) handles for rapid library synthesis. - Predicted XLogP3 of 0.4 offers a low-lipophilicity starting point for ADME optimization, avoiding early property cliffs. - Supported by ≥95% purity, Certificates of Analysis, and Safety Data Sheets for audit-ready procurement.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B13293856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Methylamino)cyclopropyl]ethan-1-ol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCNC1(CC1)CCO
InChIInChI=1S/C6H13NO/c1-7-6(2-3-6)4-5-8/h7-8H,2-5H2,1H3
InChIKeyANFCWQHYTPAUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(Methylamino)cyclopropyl]ethan-1-ol Procurement


2-[1-(Methylamino)cyclopropyl]ethan-1-ol (CAS 1784130-46-6) is a cyclopropane-derived amino alcohol building block characterized by a geminally substituted cyclopropyl ring bearing a methylamino group and a hydroxyethyl side chain [1]. This compound presents as a versatile intermediate in medicinal chemistry and organic synthesis, featuring both a primary alcohol and a secondary amine for orthogonal functionalization . Its unique structural motif—a constrained cyclopropane scaffold combined with a flexible ethanol side chain—positions it as a key starting material for the development of conformationally restricted bioactive molecules [2]. Several commercial vendors, including Enamine and AKSci, offer this compound with specified purity levels (typically ≥95%) and provide essential documentation such as Certificates of Analysis (COA) and Safety Data Sheets (SDS) to support research and development workflows [1]. Note: An alternative CAS registry (1597111-62-0) for a related derivative (C8H13NO2) has been identified in supplier databases but does not correspond to the exact title compound .

Orthogonal amine and alcohol handles for selective derivatization
Constrained cyclopropane scaffold supports conformational restriction studies
1‑Substituted cyclopropylamine core reported in KDM1A inhibitor design

2-[1-(Methylamino)cyclopropyl]ethan-1-ol Substitution Risks


Substituting 2-[1-(Methylamino)cyclopropyl]ethan-1-ol with seemingly similar compounds such as 2-[Cyclopropyl(methyl)amino]ethan-1-ol (CAS 24907-48-0) or 2-amino-2-(1-methylcyclopropyl)ethan-1-ol (CAS 2172590-87-1) introduces critical structural and functional divergences that cannot be overlooked in research and development pipelines . The title compound features a unique geminal substitution pattern where the methylamino group is directly bonded to the cyclopropyl ring carbon, adjacent to the hydroxyethyl chain—a connectivity that dictates distinct stereoelectronic properties and metabolic stability [1]. In contrast, positional isomers and analogs exhibit fundamental differences in amine basicity, hydrogen-bonding capacity, and conformational flexibility, which in turn directly impact target engagement, synthetic utility, and the interpretation of structure-activity relationships (SAR) . The quantitative evidence detailed below demonstrates that simple in-class substitution can derail lead optimization, invalidate bioassay results, and ultimately increase long-term program costs.

Regioisomer analogs
Exocyclic amine connectivity may shift basicity and steric profile, altering target engagement and reaction outcomes.
Flexible analogs
Additional rotatable bond reduces conformational constraint; selectivity and metabolic stability may not transfer directly.
Ring‑methylated analogs
Increased lipophilicity and steric bulk may shift ADME profile and binding affinity compared to the unsubstituted scaffold.

2-[1-(Methylamino)cyclopropyl]ethan-1-ol Analog Comparison


Geminal Amine Connectivity vs. Regioisomers

The title compound's defining feature is the geminal substitution of the methylamino group on the cyclopropane ring adjacent to the ethan-1-ol chain. This is in stark contrast to the regioisomeric analog 2-[Cyclopropyl(methyl)amino]ethan-1-ol (CAS 24907-48-0) where the nitrogen is exocyclic . In the analog, the basic amine nitrogen is separated from the cyclopropane ring by a methylene spacer, leading to a fundamentally different pKa, steric profile, and hydrogen-bonding geometry. This connectivity difference is not trivial; it dictates the compound's behavior in subsequent chemical reactions (e.g., reductive amination, nucleophilic substitution) and its interaction with biological targets . While both share the molecular formula C6H13NO, the target compound offers a more rigid, conformationally constrained amine environment [1].

Amine connectivity
Head‑to‑head
Target: geminal N on cyclopropyl C1. Comparator: exocyclic N separated by ‑CH₂‑ spacer. Basicity and steric accessibility differ.
Regioisomer substitution may alter reactivity and target-binding profile
pKa difference inferred from structural class; experimental confirmation not reported
Medicinal Chemistry Building Block Procurement Structure-Activity Relationship

Conformational Restraint vs. Flexible Analogs

The cyclopropane ring in the title compound imparts significant conformational constraint compared to more flexible analogs like N-(2-Hydroxyethyl)(cyclopropylmethyl)amine (CAS 557769-86-5) . In the target compound, the cyclopropane ring is directly attached to the stereocenter (the C1 carbon bearing the amine and the hydroxyethyl group), limiting rotational freedom. This rigidity is a key design feature for improving target selectivity and metabolic stability . The flexible analog, with its cyclopropylmethyl group separated from the core, can adopt a wider range of conformations, which may reduce target engagement and increase off-target activity [1].

Conformational flexibility
Head‑to‑head
Target: 3 rotatable bonds, constrained C1 center. Flexible analog: 4 rotatable bonds, cyclopropyl group distant from core.
Higher rigidity may correlate with improved selectivity and oral bioavailability
Based on computed 2D structural properties
Medicinal Chemistry Conformational Analysis Drug Design

Lipophilicity Shift from Ring Methylation

The addition of a methyl group to the cyclopropane ring, as seen in the analog 2-(2-Methyl-1-(methylamino)cyclopropyl)ethan-1-ol (CAS 2940948-00-3), introduces significant changes in lipophilicity and steric bulk that can be advantageous or detrimental depending on the application . The unsubstituted target compound provides a smaller, less lipophilic scaffold (XLogP3 ≈ 0.4) [1]. The methylated analog, while similar in core structure, will exhibit increased lipophilicity and a larger steric footprint, which can alter membrane permeability, metabolic stability, and target binding affinity .

Lipophilicity (XLogP3)
Head‑to‑head
Target XLogP3 ≈ 0.4. Methylated analog expected increase of +0.5 to +0.8 units.
Unsubstituted scaffold offers lower lipophilicity starting point for ADME optimization
Predicted values; experimental logP not reported
Medicinal Chemistry Physicochemical Properties Building Block Selection

KDM1A Inhibition by Cyclopropylamine Scaffold

The core 1-substituted cyclopropylamine motif, which defines the structure of 2-[1-(Methylamino)cyclopropyl]ethan-1-ol, has been established as a privileged scaffold for the design of irreversible inhibitors of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a validated oncology target [1]. A seminal study by Vianello et al. (2014) detailed the synthesis and biological activity of a series of these derivatives, demonstrating their mechanism of action involves covalent modification of the FAD cofactor within the enzyme's active site [2]. While the specific title compound is a primary building block rather than a finalized drug candidate, its core structure is directly analogous to the pharmacophore described in this research .

KDM1A inhibition class evidence
Class‑level
1‑substituted cyclopropylamine scaffold reported as irreversible KDM1A inhibitor (Vianello et al.). Optimized derivatives show low nanomolar IC₅₀.
Supports scaffold selection for KDM1A‑targeted inhibitor research
Activity not confirmed for title compound; class‑level inference
Cancer Epigenetics Enzyme Inhibition Drug Discovery

pH-Dependent Hydrolytic Stability

While not a cyclic aminal itself, 2-[1-(Methylamino)cyclopropyl]ethan-1-ol serves as a direct precursor to a range of cyclic aminals and related nitrogen-containing heterocycles. A systematic study on the stability of cyclic aminals provides critical, class-level insight for researchers working with this compound's derivatives [1]. The study quantitatively established that cyclic aminals are generally stable compounds but undergo rapid, reversible decomposition in acidic aqueous media [2]. This behavior is primarily governed by the conformational energy of the ring system and the pKa of the nitrogen atom, rather than simple electronic effects [3].

Cyclic aminal stability
Class‑level
Derived cyclic aminals undergo rapid reversible decomposition at pH
Avoid acidic workup; supports pH‑responsive probe design
Inference from model cyclic aminals; derivative stability to verify
Procurement landscape
Head‑to‑head
Target: limited availability (~$1057/g, Enamine). Regioisomer: multi‑supplier commodity chemical.
Specialized procurement context; not a direct bulk replacement
Pricing from 2023; verify current vendor catalogs
Chemical Stability Formulation Science Synthetic Methodology

Supplier and Price Comparison

The procurement landscape for the exact title compound (CAS 1784130-46-6) is more specialized compared to its more widely available regioisomer, 2-[Cyclopropyl(methyl)amino]ethan-1-ol (CAS 24907-48-0) . The title compound is offered by Enamine (as EN300-1628889) with pricing indicative of a custom synthesis or low-volume research chemical (e.g., $1057.00/g in 2023) [1]. In contrast, the exocyclic analog is a bulk commodity chemical available from multiple suppliers including AKSci, Enamine (through Fujifilm Wako), and Aaron Chemicals, with pricing likely reflecting its higher production volume and broader use . This commercial disparity directly reflects the unique structural demand for the target compound's geminal substitution pattern in specialized research applications.

Procurement landscape
Head‑to‑head
Target: limited availability (~$1057/g, Enamine). Regioisomer: multi‑supplier commodity chemical.
Specialized procurement context; not a direct bulk replacement
Pricing from 2023; verify current vendor catalogs
Procurement Vendor Comparison Quality Control

2-[1-(Methylamino)cyclopropyl]ethan-1-ol Applications


Irreversible KDM1A Inhibitor Design

This compound is ideally suited as a key starting material or intermediate for the design of novel, irreversible inhibitors targeting Lysine-Specific Demethylase 1A (KDM1A/LSD1). The core 1-substituted cyclopropylamine motif has been validated in the literature as a privileged scaffold for this target class, with demonstrated covalent modification of the FAD cofactor [1]. Researchers can leverage the compound's primary alcohol and secondary amine as orthogonal handles for the rapid construction of diverse compound libraries to explore structure-activity relationships (SAR) and optimize potency and selectivity against KDM1A and related epigenetic targets .

Constrained Peptidomimetics & Heterocycles

The geminally substituted cyclopropane ring provides a unique, rigid scaffold for the synthesis of peptidomimetics and other conformationally constrained bioactive molecules. The defined spatial orientation of the amine and alcohol functional groups (3 rotatable bonds) allows for the controlled introduction of rigidity, which is a key strategy for improving target selectivity and metabolic stability [2]. This compound can serve as a versatile building block for generating diverse heterocyclic systems, such as oxazolidinones or morpholines, that are valuable in medicinal chemistry programs .

Cyclic Aminal Probe Libraries

2-[1-(Methylamino)cyclopropyl]ethan-1-ol is an excellent precursor for generating libraries of cyclic aminals, a class of compounds with documented utility in chemical biology and as valuable synthetic intermediates [3]. Understanding the pH-dependent stability of these derivatives—stable in neutral/basic conditions but labile in acid—is crucial for their successful application [4]. This knowledge allows researchers to design appropriate synthetic protocols, purification strategies, and even pH-responsive probes or prodrugs based on this scaffold [5].

Physicochemical Property Optimization

For medicinal chemistry programs requiring a less lipophilic starting point for lead optimization, this unsubstituted cyclopropane scaffold (predicted XLogP3 = 0.4) offers a significant advantage over methylated analogs (e.g., CAS 2940948-00-3) . The lower lipophilicity provides greater flexibility to modulate ADME properties (e.g., solubility, permeability) without exceeding desired lipophilicity thresholds during the optimization process. This makes it a strategically valuable building block for achieving a balanced drug-like property profile [6].

Application
Selection Property
Validation Focus
KDM1A inhibitor research
1‑substituted cyclopropylamine scaffold
Target engagement and demethylase activity assays
Conformational constraint studies
Rigid cyclopropane scaffold
Selectivity and metabolic stability profiling
pH‑responsive probe design
pH‑dependent stability of derived aminals
Stability under synthetic and storage conditions
ADME property optimization
Low lipophilicity starting point
Lipophilicity and solubility measurements
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